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Cat. No.: B106563

\ J

An In-depth Technical Guide to 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[3-(2-
Formylphenoxy)propoxy]benzaldehyde, a molecule of interest in synthetic and medicinal
chemistry. While a specific CAS Number for this compound is not readily available in public
databases, this guide outlines a probable synthetic route and expected characterization data
based on closely related analogues.

Chemical Identity and Properties

While the exact experimental data for 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde is not
documented in the searched literature, its properties can be inferred from its structure. It is a
symmetrical aromatic diether-dialdehyde. The presence of two formyl groups and ether
linkages suggests potential for further chemical modifications and use as a precursor in the
synthesis of more complex molecules, such as macrocyclic Schiff bases.

Table 1: Predicted Chemical Properties
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Property Value Source
Molecular Formula C17H1604 Calculated
Molecular Weight 284.31 g/mol Calculated
2-[3-(2-
IUPAC Name Formylphenoxy)propoxy]benza
ldehyde

Proposed Synthesis

A likely synthetic pathway for 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde can be
adapted from the reported synthesis of its butoxy analogue, 2-[4-(2-
Formylphenoxy)butoxy]benzaldehyde. The proposed method involves the Williamson ether
synthesis, a well-established reaction for forming ethers.

Experimental Protocol

This protocol is adapted from the synthesis of a similar compound and should be optimized for
the specific reactants.

Reaction: Williamson Ether Synthesis

Reactants:

Salicylaldehyde

1,3-Dibromopropane

Potassium Carbonate (K2CO3)

Acetonitrile (or another suitable polar aprotic solvent)
Procedure:

e To a solution of salicylaldehyde (2.0 equivalents) in dry acetonitrile, add potassium carbonate
(2.2 equivalents).
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Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the
phenoxide.

Add 1,3-dibromopropane (1.0 equivalent) dropwise to the reaction mixture.

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-
48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter to remove the
inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-[3-(2-
Formylphenoxy)propoxy]benzaldehyde.

Table 2: Reagent Quantities for a Laboratory Scale Synthesis

Molar Mass ( g/mol

Reagent ) Equivalents Amount
) (Calculated based on
Salicylaldehyde 122.12 2.0 )
desired scale)
) (Calculated based on
1,3-Dibromopropane 201.86 1.0 )
desired scale)
] (Calculated based on
Potassium Carbonate 138.21 2.2 ]
desired scale)
o (Sufficient to dissolve
Acetonitrile

reactants)

Synthetic Workflow Diagram
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Reaction Setup
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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